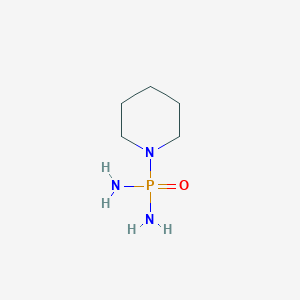

P-Piperidin-1-ylphosphonic diamide

Description

P-Piperidin-1-ylphosphonic diamide is a phosphonic diamide derivative characterized by a piperidin-1-yl group attached to the phosphorus atom. Phosphonic diamides are organophosphorus compounds with the formula R-P(O)(NH₂)₂, where R represents substituents influencing reactivity and applications.

Properties

CAS No. |

25316-52-3 |

|---|---|

Molecular Formula |

C5H14N3OP |

Molecular Weight |

163.16 g/mol |

IUPAC Name |

1-diaminophosphorylpiperidine |

InChI |

InChI=1S/C5H14N3OP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2,(H4,6,7,9) |

InChI Key |

AOCDYFBCLSSFIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)P(=O)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Piperidin-1-ylphosphonic diamide typically involves the reaction of piperidine with phosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

P-Piperidin-1-ylphosphonic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the diamide group to amine derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

P-Piperidin-1-ylphosphonic diamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of P-Piperidin-1-ylphosphonic diamide involves its interaction with specific molecular targets. In biological systems, it is known to bind to enzymes and inhibit their activity. The compound’s phosphonic diamide group plays a crucial role in its binding affinity and specificity. The molecular pathways affected by this compound include those involved in cell signaling and metabolism.

Comparison with Similar Compounds

P-Methylphosphonic Diamide

- Molecular Formula : CH₇N₂OP (vs. C₅H₁₂N₃OP for P-piperidin-1-ylphosphonic diamide, inferred).

- Key Differences: Substituent: Methyl (CH₃) vs. piperidin-1-yl (C₅H₁₀N). Applications: P-methyl derivatives are often used as intermediates in agrochemicals, whereas piperidinyl analogs may target neurological or mitochondrial pathways due to their bulkier structure .

Isoxazole Diamide Derivatives

- Structure : Features an isoxazole ring linked to the diamide core.

- Biological Activity: Demonstrated inhibition of Hsp90 and TRAP1 ATPase (IC₅₀ in nanomolar range) and induction of apoptosis in tumor cells.

- Comparison : The isoxazole scaffold prioritizes mitochondrial targeting, while the piperidin-1-yl group may enhance solubility or pharmacokinetics. Piperidinyl analogs could show similar ATPase inhibition but require structural optimization for potency .

General Diamide Compounds in Oxidative Stress Pathways

mTOR Pathway Modulation

Mitochondrial Targeting and Cytotoxicity

- Cationic Diamides : Pyridinium and phosphonium derivatives show mitochondrial localization and cytotoxicity (IC₅₀ ~ low micromolar).

- Piperidinyl Advantage : The piperidine group’s basicity could mimic cationic targeting, enhancing mitochondrial accumulation and apoptosis induction .

Data Table: Comparative Analysis of Phosphonic Diamides

Research Findings and Implications

- Structural-Activity Relationship (SAR) : Bulky substituents (e.g., piperidin-1-yl) may improve target selectivity but reduce membrane permeability compared to methyl groups .

- Mitochondrial Efficacy : Cationic diamides with long linkers (e.g., guanidine derivatives) show superior ATPase inhibition, suggesting piperidinyl analogs could benefit from optimized linker lengths .

- Oxidative Stress : While generic diamides activate stress responses at millimolar concentrations, piperidinyl derivatives might require lower doses due to enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.